(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydro-pyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridoindole core, followed by the introduction of the nitrophenyl group through nitration reactions. The final step often involves the carboxylation of the indole ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridoindoles, carboxylated derivatives, and halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are investigated for their potential therapeutic effects. For example, modifications to the nitrophenyl group or the indole ring can lead to compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C18H15N3O4/c22-18(23)14-9-12-10-5-1-3-7-13(10)19-17(12)16(20-14)11-6-2-4-8-15(11)21(24)25/h1-8,14,16,19-20H,9H2,(H,22,23)/t14-,16?/m0/s1 |
InChI Key |
ZKQJJSPFSANANO-LBAUFKAWSA-N |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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